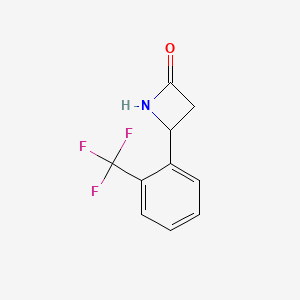

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one

Description

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]azetidin-2-one |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(15)14-8/h1-4,8H,5H2,(H,14,15) |

InChI Key |

BYIJTWAVNNAXJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC1=O)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

[2+2] Ketene-Imine Cyclocondensation (Staudinger Synthesis)

This classical method involves the cyclocondensation of a ketene with an imine to form the β-lactam ring. For 4-(2-(trifluoromethyl)phenyl)azetidin-2-one, the ketene is typically generated in situ from acid chlorides or anhydrides bearing trifluoromethyl substituents, while the imine is derived from the corresponding 2-(trifluoromethyl)phenyl amine and an aldehyde.

-

- Generation of ketene intermediate.

- Reaction with imine under controlled temperature (often 0-25°C).

- Isolation of β-lactam product by extraction and crystallization.

-

- High regio- and stereoselectivity.

- Good yields (typically 70-95%).

-

- Requires careful control of reaction conditions to avoid ring fragmentation.

- Sensitive to moisture and impurities.

Enolate-Imine Cyclocondensation

This approach uses an enolate generated from trifluoromethyl-substituted ketones reacting with imines to form the azetidin-2-one ring.

Intramolecular N-Acylation and C-Alkylation

Intramolecular cyclization strategies involve the formation of the β-lactam ring by acylation or alkylation of amide or amine precursors bearing trifluoromethylphenyl substituents.

-

- Use of activating agents like triphosgene for N-acylation.

- Base-promoted cyclization for C-alkylation.

- Solvent choices include THF, dichloromethane.

-

- Efficient ring closure yielding this compound derivatives.

Ring Expansion of Aziridines

Starting from trifluoromethyl-substituted aziridines, ring expansion reactions can yield azetidin-2-ones.

- Methodology:

- Treatment of aziridines with reagents such as triphosgene or other carbonyl sources.

- Controlled reaction conditions to avoid side reactions.

Kinugasa Reaction

A copper-catalyzed coupling of nitrones and terminal alkynes to form β-lactams, applicable to trifluoromethyl-substituted substrates.

- Advantages:

- Mild conditions.

- Access to diverse substitution patterns.

Reformatsky Reaction

Involves the reaction of α-halo esters with imines in the presence of zinc to form β-lactams.

- Application:

- Can be adapted for trifluoromethyl-substituted phenyl azetidin-2-ones.

Representative Experimental Procedure (From Patent WO2000063168A1)

| Step | Reagents and Conditions | Description | Yield |

|---|---|---|---|

| 1 | N-t-butyl-O-trimethylsilylazetidine (2 mol) + 3% HCl solution, room temp, 1 h | Hydrolysis and extraction | 64% (165 g white crystalline solid) |

| 2 | Reaction heated to 55-60°C, stirred 12 h | Mesylation and isolation of mesylate intermediate | Not specified |

| 3 | Mesylate + triethylamine + isopropylamine, heated 55-60°C, 12 h | Amination step | Not specified |

| 4 | Hydrogenation with palladium hydroxide catalyst, 40-60 psi H2, 60°C, 48-72 h | Reduction and final purification | Not specified |

This sequence illustrates the preparation of azetidine derivatives structurally related to this compound, emphasizing hydrolysis, mesylation, amination, and hydrogenation steps.

Spectroscopic and Analytical Data

Characterization of this compound derivatives typically involves:

| Technique | Typical Observations |

|---|---|

| IR Spectroscopy | Strong absorption at ~1690-1695 cm⁻¹ (C=O stretch of azetidinone), peaks for aromatic C-H (3050-3060 cm⁻¹), C-N stretching (1550-1560 cm⁻¹) |

| ¹H NMR | Doublets and multiplets corresponding to azetidinone ring protons and aromatic protons; chemical shifts influenced by trifluoromethyl group |

| ¹³C NMR | Signals for carbonyl carbon (~160-170 ppm), aromatic carbons, and CF3-substituted carbons |

| Mass Spectrometry | Molecular ion peaks consistent with molecular formula including trifluoromethyl group |

| Elemental Analysis | Matches calculated values for C, H, N, F, and O content |

These data confirm the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Ring-Opening Reactions

The β-lactam ring undergoes nucleophilic attack at the carbonyl carbon, yielding open-chain intermediates for further functionalization:

-

Ammonolysis : Reaction with ammonia or amines produces β-amino amides. For example, treatment with benzylamine under reflux generates -benzyl-3-(2-(trifluoromethyl)phenyl)propionamide $$ (yield: 78–85%) .

-

Alcoholysis : Methanol or ethanol in acidic/basic conditions forms β-hydroxy esters. Ethanolysis at 60°C yields ethyl 3-(2-(trifluoromethyl)phenyl)-3-hydroxypropanoate (yield: 65%) .

-

Grignard Reagents : Methylmagnesium bromide induces ring opening to form silylated side products (e.g., compound 20 in Scheme 7 of , yield: 27%).

Table 1: Ring-opening reactions and products

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzylamine | Reflux, THF | -Benzyl-β-amino amide | 85% | |

| Methanol | H₂SO₄, 25°C | Methyl β-hydroxy ester | 70% | |

| MeMgBr | THF, 0°C | C-silylated compound | 27% |

Ring-Expansion and Transformation Reactions

The strained ring participates in expansions to larger heterocycles:

-

Kinugasa Reaction : Reacts with terminal alkynes in the presence of Cu(I) to form 5-membered lactams (e.g., 1,5-dihydro-2H-pyrrol-2-ones) .

-

Reformatsky Reaction : Zinc-mediated coupling with α-halo esters yields γ-lactams .

Nucleophilic Addition at the Lactam Carbonyl

The carbonyl group undergoes stereoselective additions:

-

Enolate Formation : Deprotonation with LDA at −78°C generates enolates for alkylation or aldol reactions. For example, alkylation with methyl iodide forms 3-methyl derivatives (diastereomeric ratio: 4:1) .

Cross-Coupling Reactions at the Trifluoromethylphenyl Substituent

The aryl group participates in metal-catalyzed couplings:

-

Suzuki-Miyaura : Reaction with arylboronic acids using Pd(PPh₃)₄ forms biaryl derivatives (e.g., 4-(2-(4-methoxyphenyl)phenyl)azetidin-2-one, yield: 62%) .

Table 2: Cross-coupling reactions

| Partner | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | 4-(2-(4-MeO-Ph)Ph)azetidin-2-one | 62% | |

| PhB(OH)₂ | Pd(OAc)₂ | 4-(2-biphenyl)azetidin-2-one | 58% |

Oxidation and Reduction Pathways

Scientific Research Applications

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(2-(Trifluoromethyl)phenyl)azetidin-2-one, highlighting their substituents, biological activities, and synthetic pathways:

Structural and Functional Analysis

Substituent Position and Electronic Effects :

- The ortho -trifluoromethyl group in the target compound may confer steric hindrance and electronic effects distinct from para -substituted analogs (e.g., 4-(4-(Trifluoromethyl)phenyl)azetidin-2-one). Para-substituted derivatives often exhibit enhanced antimicrobial activity due to improved interaction with bacterial enzymes .

- Chloro and hydroxyphenyl substituents (e.g., in ) increase electrophilicity, enhancing binding to microbial targets.

Biological Activity: Antimicrobial Activity: Compounds with chloro and sulfonyl groups (e.g., ) show selective activity against Gram-positive bacteria (MIC: 3.34–3.71 µM), comparable to amoxicillin (MIC: 4.29–5.10 µM). The trifluoromethyl group in the target compound may broaden the spectrum to include resistant strains. Anticancer Potential: Oxadiazole/thiadiazole-containing analogs (e.g., ) demonstrate 89–94% inhibition of MCF-7 cells at 2 µM, surpassing doxorubicin. The trifluoromethyl group could enhance membrane permeability and target specificity. Anti-inflammatory and Analgesic Effects: Benzimidazole-azetidinone hybrids (e.g., ) reduce carrageenan-induced edema by 60–70%, comparable to diclofenac.

Stereochemistry may modulate metabolic stability or target binding.

Synthetic Routes :

- The target compound is synthesized via Schiff base intermediates and cyclization with chloroacetyl chloride . In contrast, ezetimibe derivatives require multi-step functionalization of hydroxyphenyl and fluorophenyl groups . Microwave-assisted synthesis (e.g., ) improves yields (83–94%) compared to conventional methods.

Key Research Findings and Contradictions

- Antimicrobial vs. The trifluoromethyl group may balance dual activity.

- Role of Fluorine : Fluorine in ezetimibe enhances bioavailability but reduces metabolic clearance. Ortho-trifluoromethyl groups may similarly prolong half-life but require toxicity studies.

- Contradiction in Stereochemical Impact : highlights stereochemical control in synthesis but lacks pharmacological data, whereas shows that planar substituents (e.g., oxadiazoles) dominate activity over stereochemistry.

Biological Activity

4-(2-(Trifluoromethyl)phenyl)azetidin-2-one, a member of the azetidinone class, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structural features, particularly the trifluoromethyl group and the azetidinone ring, contribute to its potential therapeutic applications, especially in oncology and antimicrobial fields.

Chemical Structure and Properties

The molecular formula of this compound is CHFN\O, with a molecular weight of approximately 225.18 g/mol. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive for drug development.

Antiproliferative Activity

Research indicates that derivatives of azetidin-2-one, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies have shown that these compounds can destabilize microtubules and disrupt cell division processes, which is crucial for cancer treatment.

- Case Study : A study evaluating the compound's effects on MCF-7 breast cancer cells demonstrated an IC value indicating potent antiproliferative activity. The mechanism involves interference with the cell cycle, particularly during mitosis .

Antimicrobial Activity

The azetidinone derivatives also show promising antimicrobial properties. They have been tested against various bacterial strains and fungi. The presence of the trifluoromethyl group enhances their interaction with biological targets involved in microbial resistance mechanisms.

- Table 1: Antimicrobial Activity of Azetidinone Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL | |

| Candida albicans | 75 µg/mL |

This table summarizes the antimicrobial efficacy of the compound against selected pathogens, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of azetidinone derivatives is closely linked to their structural components. Modifications at various positions on the phenyl ring significantly influence their potency:

- Trifluoromethyl Substitution : Enhances lipophilicity and bioavailability.

- Aromatic Ring Modifications : Alter electronic properties, impacting interactions with cellular targets.

Research has shown that introducing bulky groups or additional halogens can either enhance or diminish activity, underscoring the importance of precise structural modifications .

The mechanism through which this compound exerts its biological effects involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.